1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, also known as CP-465,022, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Mechanism of Action
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and the modulation of glutamate release. By blocking the activity of mGluR5, 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine may help to regulate the release of glutamate and improve cognitive function.
Biochemical and Physiological Effects
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine has been shown to have a number of biochemical and physiological effects in animal models, including reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine in lab experiments is that it is a highly selective antagonist of mGluR5, which minimizes off-target effects. However, one limitation is that it has a relatively short half-life, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, including investigating its potential use as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to better understand the precise mechanism of action of 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine, as well as to develop more effective methods of administering the compound in experimental settings. Finally, research could be conducted to investigate potential synergies between 1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine and other compounds, such as other mGluR5 antagonists or drugs that target other neurotransmitter systems.
Synthesis Methods
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl 2-bromoacetate to form 1-(3-chlorophenyl)ethyl 2-bromoacetate. This compound is then reacted with pyrrolidine and sodium hydride to form 1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine.
properties
IUPAC Name |
1-[1-(3-chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c13-11-5-3-4-10(8-11)12(9-15-19(14,17)18)16-6-1-2-7-16/h3-5,8,12,15H,1-2,6-7,9H2,(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIZPWMRNXUYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNS(=O)(=O)N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Chlorophenyl)-2-(sulfamoylamino)ethyl]pyrrolidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.